molecular formula C21H22ClFN2O3 B10834386 1-[(4R)-8-chloro-7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-[(2S)-2-hydroxy-2,3-dihydro-1H-inden-4-yl]urea

1-[(4R)-8-chloro-7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-[(2S)-2-hydroxy-2,3-dihydro-1H-inden-4-yl]urea

Cat. No.: B10834386
M. Wt: 404.9 g/mol
InChI Key: NXZOBNXJGCHNTQ-YVEFUNNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PMID25666693-Compound-30: is a synthetic organic compound designed and assessed in a medicinal chemistry study to identify potent and selective inhibitors of the Src family tyrosine kinase, Lck . This compound has shown significant potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PMID25666693-Compound-30 involves a series of chemical reactions, including nucleophilic substitution, oxidation, and reduction reactions. The specific synthetic route and reaction conditions are proprietary and detailed in specialized chemical literature .

Industrial Production Methods: Industrial production of PMID25666693-Compound-30 typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: PMID25666693-Compound-30 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

PMID25666693-Compound-30 exerts its effects by selectively inhibiting the Src family tyrosine kinase, Lck. This inhibition disrupts the phosphorylation of downstream signaling proteins, leading to altered cellular functions. The compound targets specific molecular pathways involved in cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H22ClFN2O3

Molecular Weight

404.9 g/mol

IUPAC Name

1-[(4R)-8-chloro-7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-[(2S)-2-hydroxy-2,3-dihydro-1H-inden-4-yl]urea

InChI

InChI=1S/C21H22ClFN2O3/c1-21(2)10-17(13-6-7-15(23)18(22)19(13)28-21)25-20(27)24-16-5-3-4-11-8-12(26)9-14(11)16/h3-7,12,17,26H,8-10H2,1-2H3,(H2,24,25,27)/t12-,17+/m0/s1

InChI Key

NXZOBNXJGCHNTQ-YVEFUNNKSA-N

Isomeric SMILES

CC1(C[C@H](C2=C(O1)C(=C(C=C2)F)Cl)NC(=O)NC3=CC=CC4=C3C[C@H](C4)O)C

Canonical SMILES

CC1(CC(C2=C(O1)C(=C(C=C2)F)Cl)NC(=O)NC3=CC=CC4=C3CC(C4)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.